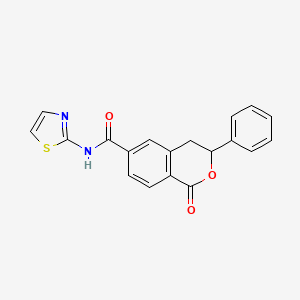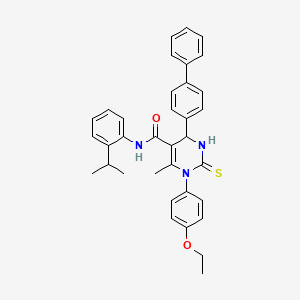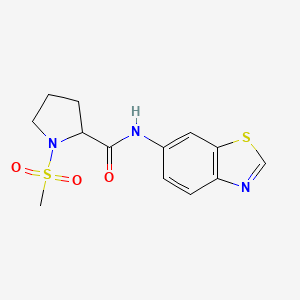
1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isochromenes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various cellular pathways. For instance, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In addition, this compound has been reported to possess anti-inflammatory and antioxidant activities, which may be mediated through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit diverse biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and possess anti-inflammatory and antioxidant activities. In addition, this compound has been shown to modulate various cellular pathways, including the caspase pathway, cell membrane, and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves multiple steps, which may limit its availability and increase the cost of experimentation.
Orientations Futures
There are several future directions for the research on 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide. One of the future directions is to explore its potential therapeutic applications in various diseases, including cancer, bacterial and fungal infections, and inflammatory and oxidative stress-related diseases. Another future direction is to study the mechanism of action of this compound in more detail to identify its cellular targets and signaling pathways. In addition, future research can focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate its availability for experimentation.
Méthodes De Synthèse
The synthesis of 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide involves the reaction of 2-hydroxyacetophenone with phenyl isothiocyanate to form 3-phenyl-1,3-thiazolidin-2-one. This intermediate is then reacted with ethyl acetoacetate and piperidine to form 3-phenyl-5-(piperidin-1-yl)-1,3-thiazolidin-2-one. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound.
Applications De Recherche Scientifique
1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(21-19-20-8-9-25-19)13-6-7-15-14(10-13)11-16(24-18(15)23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDBLNWFCZRZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B7543308.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7543336.png)
![3-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7543342.png)
![Methyl 3-[(2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B7543345.png)
![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7543348.png)
![1-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B7543352.png)
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)
![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
